Aqueous Solubility at Physiological pH: >363-Fold Increase Over Parent Carbidopa Enabling Concentrated Subcutaneous Solution Formulations
The equilibrium aqueous solubility of carbidopa-4'-monophosphate (foscarbidopa) at pH 7.4 exceeds 1 g/mL, compared with only 2.75 mg/mL for unmodified carbidopa at the same pH [1]. This represents a >363-fold increase in solubility. The solubility enhancement is so profound that pH-solubility profiles for foscarbidopa could only be experimentally measured up to pH 3.5, above which solubility exceeds practical measurement limits [1]. By contrast, unmodified carbidopa at pH 7.4 yields concentrations at least 363 times lower, making it unsuitable for preparing the highly concentrated solutions (e.g., 240/12 mg/mL foslevodopa/foscarbidopa) required for continuous 24-hour subcutaneous infusion via a wearable pump [1][2].
| Evidence Dimension | Equilibrium aqueous solubility at physiological pH 7.4, 25°C |
|---|---|
| Target Compound Data | >1 g/mL (foscarbidopa; extrapolated from Henderson-Hasselbalch fitting of pH 0–3.5 experimental data) |
| Comparator Or Baseline | Carbidopa: 2.75 mg/mL at pH 7.4 |
| Quantified Difference | >363-fold (calculated as >1000 mg/mL vs. 2.75 mg/mL) |
| Conditions | Aqueous buffer, 25°C, pH 7.4; experimental solubility determined by equilibration, filtration (0.45 μm), and HPLC assay [1] |
Why This Matters
This solubility differential is the enabling physicochemical property that permits concentrated aqueous solution formulation for continuous subcutaneous infusion—a route that is physically impossible with unmodified carbidopa.
- [1] Rosebraugh M, Voight EA, Moussa EM, et al. Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease. Ann Neurol. 2021;90(1):52-61. doi:10.1002/ana.26073 View Source
- [2] Rosebraugh M, Liu W, Neenan M, Facheris MF. Foslevodopa/Foscarbidopa Is Well Tolerated and Maintains Stable Levodopa and Carbidopa Exposure Following Subcutaneous Infusion. J Parkinsons Dis. 2021;11(4):1695-1702. doi:10.3233/JPD-212813 View Source
